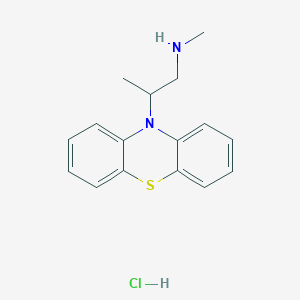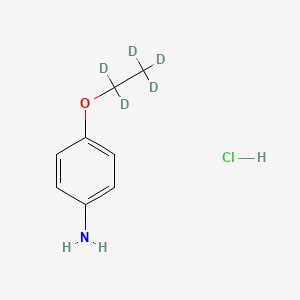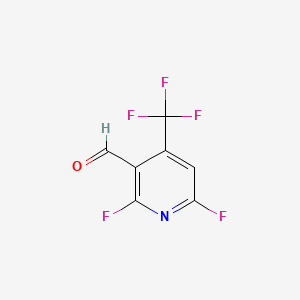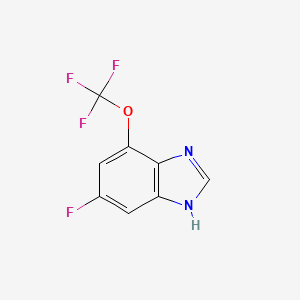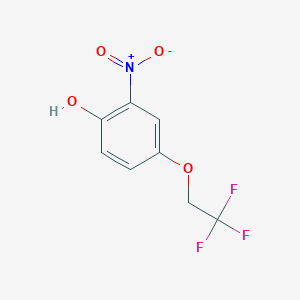![molecular formula C8H5N3O B13432414 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyano-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the oxide functionality. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the pyridine or pyrrole rings.
Reduction: Reduction reactions can remove the oxide functionality or reduce other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxide groups, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Applications De Recherche Scientifique
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with similar structural features but different functional groups.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrole ring but fused to a pyrazine ring instead of a pyridine ring.
Uniqueness
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H5N3O |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
7-hydroxypyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H |
Clé InChI |
WSZIDDBEVMNQBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C1=CC(=CN2O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


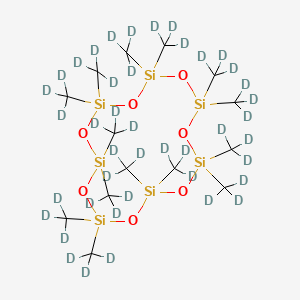

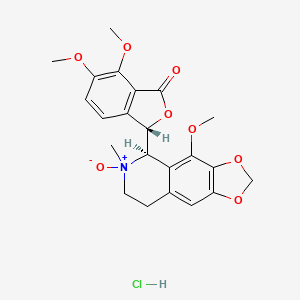
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
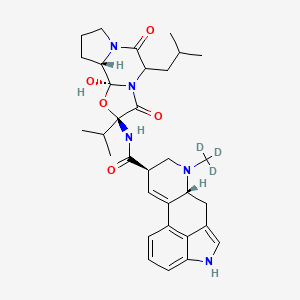
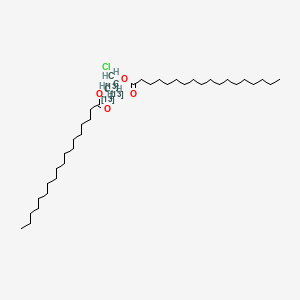

![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)

